molecular formula C18H25N7O3S B2682905 (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1286698-62-1

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2682905
CAS No.: 1286698-62-1
M. Wt: 419.5
InChI Key: LHCYSBOBNYVDSX-UHFFFAOYSA-N
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Description

The compound (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural components which include a pyrazole ring, a pyridazine ring, and a piperidine ring. These structures are known for their biological activity and are often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and an α,β-unsaturated ketone, the pyrazole ring can be formed through cyclization.

    Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a 1,4-diketone, followed by cyclization.

    Coupling Reactions: The pyrazole and pyridazine rings are then coupled using a suitable linker, often involving a palladium-catalyzed cross-coupling reaction.

    Formation of the Piperidine and Piperazine Rings: These rings can be synthesized through standard organic synthesis methods, such as the reduction of pyridine derivatives for piperidine and the reaction of ethylenediamine with appropriate reagents for piperazine.

    Final Coupling and Functionalization: The final step involves coupling the piperidine and piperazine rings with the pyrazole-pyridazine intermediate, followed by functionalization with a methanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, automated synthesis platforms, and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocycles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of partially or fully reduced heterocycles.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as a pharmacophore. The presence of multiple nitrogen-containing rings suggests it could interact with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes such as kinases or receptors involved in signal transduction pathways. The compound’s multiple heterocyclic rings allow it to bind to active sites or allosteric sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)methanone
  • (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)ethanone

Uniqueness

The uniqueness of (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone lies in its combination of multiple heterocyclic rings and functional groups. This structural complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O3S/c1-29(27,28)24-13-11-23(12-14-24)18(26)15-5-9-22(10-6-15)16-3-4-17(21-20-16)25-8-2-7-19-25/h2-4,7-8,15H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCYSBOBNYVDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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